Ethyl 3-(3-bromophenyl)acrylate
Overview
Description
- CAS Number : 24398-80-9
- Molecular Formula : C<sub>11</sub>H<sub>11</sub>BrO<sub>2</sub>
- Molecular Weight : 255.11 g/mol
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at 2-8°C
- Purity : 95%
- Country of Origin : China
Synthesis Analysis
- Synthesis Route : One method involves the reaction of 3-bromobenzaldehyde with trimethylsilylketene ethyl trimethylsilyl acetal (mixture of isomers).
Molecular Structure Analysis
- The molecular structure consists of an acrylate group attached to a 3-bromophenyl ring.
Chemical Reactions Analysis
- Ethyl 3-(3-bromophenyl)acrylate can participate in various reactions, including nucleophilic additions and substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 37°C (in ethanol)
- Boiling Point : Predicted to be around 325.1°C
- Density : Predicted density of 1.393 g/cm³
Scientific Research Applications
Catalytic Applications
Ethyl 3-(3-bromophenyl)acrylate has been studied for its potential in catalytic applications. Kelkar et al. (1994) explored the vinylation of bromobiphenyls using nickel catalysts, where ethyl 3-(3-bromophenyl)acrylate was used as a reactant. They discovered that ethyl 4-(4′-hydroxyphenyl)cinnamate could be formed with high selectivity, showcasing the usefulness of this compound in catalytic processes (Kelkar et al., 1994).
Synthetic Chemistry
In the field of synthetic chemistry, ethyl 3-(3-bromophenyl)acrylate has been used as a building block for various organic compounds. Pandolfi et al. (2019) demonstrated its role in the selective deprotonation of β-bromopropionanilides, leading to the formation of either β-lactams or acrylanilides. This study highlighted the versatility of ethyl 3-(3-bromophenyl)acrylate in synthesizing biologically active molecules (Pandolfi et al., 2019).
Polymer Manufacturing
Ethyl 3-(3-bromophenyl)acrylate's utility extends to polymer manufacturing. Xu et al. (2015) developed a novel process for synthesizing various acrylates, including ethyl 3-(3-bromophenyl)acrylate derivatives. These compounds were used as intermediates in the production of kinase inhibitors, demonstrating the compound's significance in the synthesis of complex organic molecules (Xu et al., 2015).
Green Chemistry
Ethyl 3-(3-bromophenyl)acrylate is also a subject of interest in green chemistry. Meddad et al. (2001) explored its use in eco-friendly transamination and aza-annulation reactions, leading to the solvent-free synthesis of new acrylates and pyrazolones under microwave irradiations. This highlights the compound's potential in developing environmentally sustainable chemical processes (Meddad et al., 2001).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation, respiratory irritation, and allergic skin reactions. Suspected of causing cancer.
- Precautionary Measures : Handle with care, use personal protective equipment, and avoid inhalation and skin contact.
Future Directions
- Further research could explore its applications in organic synthesis, drug development, or materials science.
For more detailed information, you can refer to the MSDS. If you need additional papers or have specific questions, feel free to ask! 🌟
properties
IUPAC Name |
ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromophenyl)acrylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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